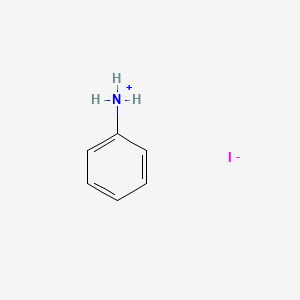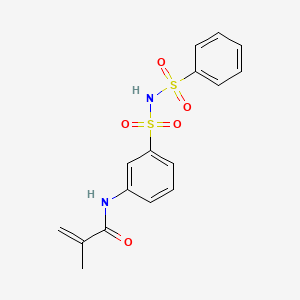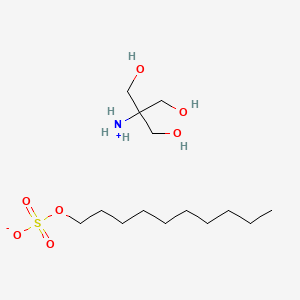
potassium;(4-hydroxyphenyl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “potassium;(4-hydroxyphenyl) sulfate” is a chemical entity with unique properties and applications It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
The synthesis of compound “potassium;(4-hydroxyphenyl) sulfate” involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions typically require precise temperature control, pH adjustments, and the use of catalysts to facilitate the formation of the compound.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale chemical reactors, continuous monitoring of reaction parameters, and purification processes to ensure high-quality output.
Análisis De Reacciones Químicas
Compound “potassium;(4-hydroxyphenyl) sulfate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, temperature control, and sometimes the presence of catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “potassium;(4-hydroxyphenyl) sulfate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins, which can lead to the discovery of new therapeutic agents.
Medicine: Research on this compound explores its potential as a drug candidate for treating various diseases, owing to its unique chemical properties and biological activities.
Industry: In the industrial sector, compound “this compound” is utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of compound “potassium;(4-hydroxyphenyl) sulfate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Compound “potassium;(4-hydroxyphenyl) sulfate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, reactivity, and potential applications. Compared to similar compounds, it may exhibit distinct biological activities, higher stability, or better efficacy in certain applications.
Propiedades
IUPAC Name |
potassium;(4-hydroxyphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQHUXZXYUBUPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
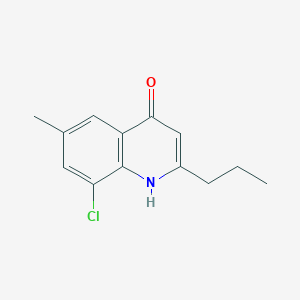
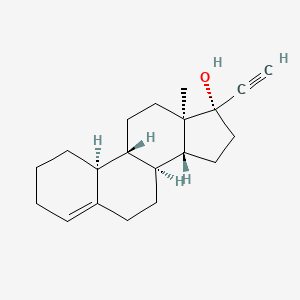
![N'-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide](/img/structure/B7823999.png)
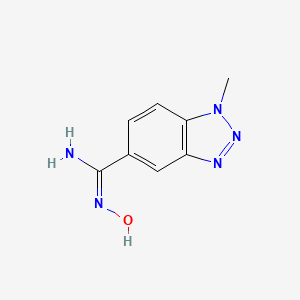
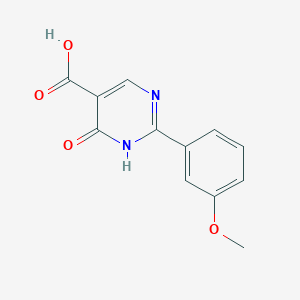
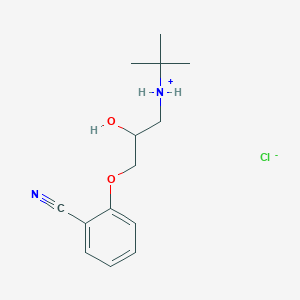
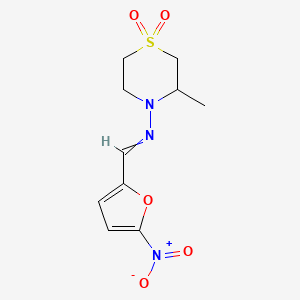
![[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)
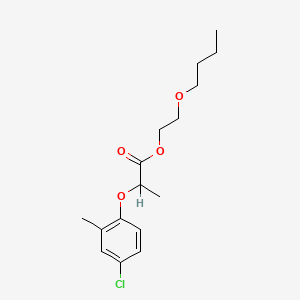
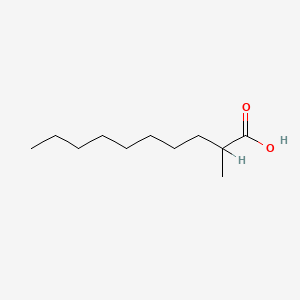
![sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7824052.png)
